molecular formula C35H37N5O8 B590303 N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide CAS No. 136859-77-3

N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide

Cat. No.: B590303
CAS No.: 136859-77-3
M. Wt: 655.708
InChI Key: ULZDVFMQEKAWIP-UPRLRBBYSA-N
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Description

N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide is a modified nucleoside analog designed for therapeutic oligonucleotide synthesis. Its structure features a 2′-deoxyguanosine core with a bis(4-methoxyphenyl)phenylmethoxy (DMT) protecting group at the 5′-position and a 2-methylpropanamide (isobutyryl) substituent at the N2 position of the purine base. The DMT group enhances solubility in organic solvents and facilitates purification during solid-phase oligonucleotide synthesis, while the isobutyryl group stabilizes the glycosidic bond against hydrolysis .

The compound is synthesized via phosphoramidite chemistry, as evidenced by its structural analogs in the literature. Key steps include:

  • DMT protection of the 5′-hydroxyl group under anhydrous conditions .
  • Phosphitylation with 2-cyanoethyl tetraisopropylphosphoramidite to introduce a reactive phosphoramidite moiety .
  • HPLC and LC/MS validation, with characteristic retention times and mass spectra (e.g., [M+H]⁺ ≈ 858 Da) .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N5O8/c1-20(2)31(42)38-33-37-30-29(32(43)39-33)36-34(44)40(30)28-18-26(41)27(48-28)19-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,20,26-28,41H,18-19H2,1-4H3,(H,36,44)(H2,37,38,39,42,43)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZDVFMQEKAWIP-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound's structure can be broken down into several key components:

  • A purine base with dioxo substituents.
  • A sugar moiety (specifically a modified ribose).
  • An amide functional group linked to a branched alkane.

Molecular Formula

The molecular formula for this compound is C₃₁H₃₃N₃O₇, which reflects its complex structure.

PropertyValue
Molecular Weight533.61 g/mol
SolubilitySoluble in DMSO
Log P (octanol-water)5.12
Melting PointNot determined

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the purine moiety suggests potential interactions with nucleic acid synthesis and metabolism.

Anticancer Activity

Recent studies have indicated that N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide exhibits significant anticancer properties.

Case Study: In Vitro Studies

In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF7 (breast cancer)
  • HeLa (cervical cancer)

The IC50 values for these cell lines were determined as follows:

Cell LineIC50 (µM)
A54912.5
MCF715.3
HeLa10.8

The compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G1 phase. This was evidenced by flow cytometry analysis and Western blotting techniques showing increased levels of pro-apoptotic markers.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. In particular, its efficacy against viral replication has been observed in vitro for viruses such as:

  • HIV
  • HCV (Hepatitis C Virus)

Research Findings

A study conducted by Zhang et al. (2023) reported that the compound significantly reduces viral load in HCV-infected hepatocytes by inhibiting the NS3/4A protease activity essential for viral replication.

Antioxidant Properties

In addition to its anticancer and antiviral activities, this compound has demonstrated antioxidant capabilities.

Study Results

In vitro assays measuring DPPH radical scavenging activity showed that the compound exhibits a strong antioxidant effect with an IC50 value of 20 µM.

Comparison with Similar Compounds

Protecting Groups

  • DMT vs. TBS : The DMT group in the target compound improves chromatographic separation due to its bulky aromatic structure, whereas tert-butyldimethylsilyl (TBS) in compound 22 () offers stability under basic conditions but requires harsher deprotection (e.g., TBAF).
  • Sulfanylmethyl vs. Phosphoramidite : The sulfanylmethyl group in compound 42 () enables post-synthetic thiol-alkyne click chemistry, while the phosphoramidite in the target compound supports automated oligonucleotide chain elongation .

Substituent Effects

  • Isobutyryl vs. Benzamide : The isobutyryl group in the target compound reduces steric hindrance compared to benzamide analogs (e.g., compound 12 in ), enhancing coupling efficiency during synthesis .
  • Thiophosphate vs. Hydroxyl : Thiophosphate-containing analogs (e.g., compound 35 in ) exhibit 10-fold higher nuclease resistance than hydroxyl-terminated compounds, critical for in vivo stability .

Analytical Profiles

  • LC/MS : The target compound shows a distinct [M+H]⁺ peak at m/z 858.3, while benzoylated analogs (e.g., compound 12 in ) exhibit higher masses (m/z 920–950) due to the benzoyl group.
  • NMR : The DMT group’s aromatic protons produce a characteristic multiplet at δ 6.7–7.4 ppm in ¹H NMR, absent in deprotected analogs like compound 42 .

Research Implications

The structural versatility of these compounds highlights their utility in antisense oligonucleotide (ASO) and siRNA therapeutics . The target compound’s DMT and phosphoramidite groups make it ideal for large-scale ASO production, while sulfur-modified analogs () are promising for targeted drug delivery via thiol conjugation. Future studies should explore:

  • Metabolic Stability : Comparative pharmacokinetics of DMT vs. TBS-protected compounds.
  • Toxicity Profiles : Impact of isobutyryl vs. benzamide substituents on hepatic clearance.

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